molecular formula C7H11F3N2O3 B1525912 4-Amino-2-piperidinone trifluoroacetate CAS No. 1523618-06-5

4-Amino-2-piperidinone trifluoroacetate

Cat. No.: B1525912
CAS No.: 1523618-06-5
M. Wt: 228.17 g/mol
InChI Key: UKOAYNOFHRXZEE-UHFFFAOYSA-N
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Description

4-Amino-2-piperidinone trifluoroacetate is a chemical compound with the molecular formula C7H11F3N2O3 and a molecular weight of 228.17 g/mol. It is a solid substance commonly used in research and industrial applications. This compound is known for its unique properties and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-piperidinone trifluoroacetate can be synthesized through several synthetic routes. One common method involves the reaction of 2-piperidone with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps to achieve the desired purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-piperidinone trifluoroacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4-Amino-2-piperidinone trifluoroacetate is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and other biological targets.

  • Medicine: As a precursor for the development of pharmaceuticals.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-2-piperidinone trifluoroacetate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

4-Amino-2-piperidinone trifluoroacetate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4-Amino-3-piperidinone trifluoroacetate

  • 4-Amino-2-piperidinone hydrochloride

  • 4-Amino-2-piperidinone sulfate

These compounds share structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and reactivity.

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Properties

IUPAC Name

4-aminopiperidin-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.C2HF3O2/c6-4-1-2-7-5(8)3-4;3-2(4,5)1(6)7/h4H,1-3,6H2,(H,7,8);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOAYNOFHRXZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-06-5
Record name 2-Piperidinone, 4-amino-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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